REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5](=[O:7])[N:4]([CH2:8][C:9](=O)[CH3:10])[N:3]=1.O.[NH2:13][NH2:14]>C(O)C>[C:2]([NH:3][N:4]1[CH2:8][C:9]([CH3:10])=[N:14][NH:13][C:5]1=[O:7])(=[O:6])[CH3:1] |f:1.2|
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Name
|
|
Quantity
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312 g
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Type
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reactant
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Smiles
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CC1=NN(C(O1)=O)CC(C)=O
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Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
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O.NN
|
Name
|
|
Quantity
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4 L
|
Type
|
solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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The solvent and the excess of hydrazine hydrate are evaporated in vacuo
|
Type
|
CUSTOM
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Details
|
the residue is recrystallised from isopropanol
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NN1C(NN=C(C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |